(2R)-3-Benzyl-2-methylpentan-1-amine
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Overview
Description
(2R)-3-Benzyl-2-methylpentan-1-amine, also known as benzylamphetamine, is a psychoactive drug and a member of the amphetamine class of compounds. It is a chiral compound with two enantiomers, (R)-benzylamphetamine and (S)-benzylamphetamine. The (R)-enantiomer is more potent than the (S)-enantiomer and is the focus of
Mechanism Of Action
The mechanism of action of (2R)-3-Benzyl-2-methylpentan-1-amine involves its interaction with the monoamine transporters, which are proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, (2R)-3-Benzyl-2-methylpentan-1-amine increases their extracellular concentrations, leading to enhanced neurotransmission.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2R)-3-Benzyl-2-methylpentan-1-amine include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It also has been shown to improve cognitive function and memory in animal studies.
Advantages And Limitations For Lab Experiments
The advantages of using (2R)-3-Benzyl-2-methylpentan-1-amine in lab experiments include its ability to selectively target the monoamine transporters and its relatively low toxicity compared to other psychoactive drugs. However, its potential for abuse and addiction must be taken into consideration when using it in research.
Future Directions
For research on (2R)-3-Benzyl-2-methylpentan-1-amine include further investigation into its effects on cognitive function and memory, as well as its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, studies on the safety and efficacy of (2R)-3-Benzyl-2-methylpentan-1-amine in human subjects are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (2R)-3-Benzyl-2-methylpentan-1-amine involves the reduction of the corresponding ketone, 3-benzyl-2-methylpentan-1-one, with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting amine is then separated into its two enantiomers using chiral chromatography.
Scientific Research Applications
(2R)-3-Benzyl-2-methylpentan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward.
properties
IUPAC Name |
(2R)-3-benzyl-2-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3/t11-,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGLQIAKBCFCBC-AMGKYWFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Benzyl-2-methylpentan-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.